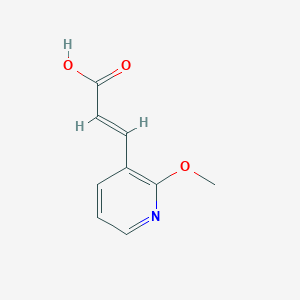

3-(2-Methoxypyridin-3-yl)acrylic acid

Description

Contextualization within Pyridine (B92270) and Acrylic Acid Chemical Classes

The chemical nature of 3-(2-Methoxypyridin-3-yl)acrylic acid is best understood by considering its parent chemical classes. Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom. This nitrogen atom imparts a degree of basicity to the ring and influences its electronic properties, making it a common feature in a vast array of pharmaceuticals and functional materials. nih.gov The pyridine ring can engage in various chemical transformations, including electrophilic and nucleophilic substitutions, allowing for its derivatization into a wide range of functionalized molecules.

Acrylic acid and its derivatives are characterized by a vinyl group directly attached to a carboxylic acid terminus. The presence of the carbon-carbon double bond in conjugation with the carboxyl group makes these compounds valuable monomers for polymerization and versatile reagents in a variety of organic reactions, including Michael additions and Diels-Alder reactions. The combination of a pyridine ring with an acrylic acid side chain, as seen in the title compound, creates a molecule with multiple reactive sites and potential for diverse chemical modifications.

A probable synthetic route to this compound is the Knoevenagel condensation, a well-established method for forming carbon-carbon double bonds. wikipedia.org Specifically, the Doebner modification of this reaction is highly relevant, which involves the condensation of an aldehyde with malonic acid in the presence of a basic catalyst such as pyridine or piperidine (B6355638). wikipedia.org In this proposed synthesis, the precursor would be 2-methoxypyridine-3-carbaldehyde, which would react with malonic acid to yield the target acrylic acid after subsequent decarboxylation. This reaction is a cornerstone of synthetic organic chemistry for producing α,β-unsaturated carboxylic acids.

Significance of the Methoxy (B1213986) and Pyridine Moieties in Diverse Chemical Disciplines

The methoxy group (-OCH₃) is a small, yet powerful, functional group that can significantly influence the physicochemical properties of a molecule. rsc.org Its presence can impact solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design. The methoxy group is an electron-donating group through resonance and can influence the electron density of the aromatic ring to which it is attached, thereby modulating its reactivity. In medicinal chemistry, the strategic placement of methoxy groups can lead to enhanced binding affinity with biological targets and improved pharmacokinetic profiles.

The pyridine moiety is a privileged scaffold in drug discovery, appearing in a multitude of approved pharmaceutical agents. nih.gov Its ability to act as a hydrogen bond acceptor and its capacity to engage in π-π stacking interactions make it a key component for molecular recognition at biological targets. researchgate.net The nitrogen atom in the pyridine ring can also be protonated at physiological pH, which can influence a drug's solubility and transport properties. The diverse biological activities associated with pyridine-containing compounds underscore their importance in the development of new therapeutic agents. For instance, substituted pyridines are central to the structure of drugs used in the treatment of a wide range of conditions, including cancer, infections, and cardiovascular diseases. nih.gov

Overview of Key Research Areas Pertaining to the Compound and Related Structural Scaffolds

While specific research applications of this compound are still emerging, the broader class of substituted pyridylacrylic acids and methoxypyridine derivatives are being actively investigated in several key research areas.

In medicinal chemistry and drug discovery , these scaffolds are being utilized as building blocks for the synthesis of novel bioactive molecules. The combination of the pyridine ring and the acrylic acid functionality provides a template that can be elaborated to target a variety of enzymes and receptors. For example, methoxypyridine derivatives have been explored as inhibitors of kinases such as PI3K/mTOR, which are important targets in cancer therapy. nih.gov The acrylic acid portion of the molecule can be used to form covalent bonds with specific amino acid residues in a protein's active site or can be modified to create amides and esters with diverse biological activities. The methoxypyridine moiety itself is a key feature in some small-molecule inhibitors of PD-L1, a critical target in cancer immunotherapy. mdpi.com

In materials science , pyridine-containing polymers and organic materials are of interest for their electronic and optical properties. The pyridine nitrogen can be used to coordinate with metal ions to form metal-organic frameworks (MOFs) or coordination polymers with potential applications in catalysis, gas storage, and sensing. The conjugated system of a pyridylacrylic acid can also contribute to the photophysical properties of a material, making such compounds candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices. rsc.org

In synthetic methodology , compounds like this compound serve as versatile intermediates. The acrylic acid group can be readily transformed into other functional groups, and the pyridine ring can be further functionalized. This allows chemists to use this molecule as a starting point for the construction of more complex and diverse molecular libraries for high-throughput screening and the discovery of new lead compounds. The synthesis of various substituted pyridines is an active area of research, with multicomponent reactions being a powerful tool for generating molecular diversity. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methoxypyridin-3-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-13-9-7(3-2-6-10-9)4-5-8(11)12/h2-6H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTVRDAQJMCORAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694681 | |

| Record name | 3-(2-Methoxypyridin-3-yl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131674-41-4 | |

| Record name | 3-(2-Methoxypyridin-3-yl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis of 3-(2-Methoxypyridin-3-yl)acrylic acid

The direct synthesis of this compound is most commonly achieved through condensation reactions, which form the carbon-carbon double bond of the acrylic acid moiety.

The Knoevenagel condensation is a widely employed and effective method for the synthesis of this compound. wikipedia.orgrsc.org This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.org For the synthesis of the target compound, the key precursors are 2-methoxy-3-pyridinecarboxaldehyde (B1315060) and a malonic acid derivative. sigmaaldrich.com

A significant modification of this reaction is the Doebner modification, which utilizes pyridine (B92270) as the solvent and often a catalytic amount of a base like piperidine (B6355638). wikipedia.orgorganic-chemistry.org This modification is particularly useful when malonic acid itself is used, as the reaction is typically followed by decarboxylation to yield the desired α,β-unsaturated carboxylic acid. wikipedia.org Optimization of these reaction conditions, such as temperature and catalyst loading, is critical to maximize the yield and purity of the final product. Greener synthetic approaches are also being explored, aiming to replace hazardous solvents like pyridine with more environmentally benign alternatives. tue.nl

The primary precursors for the synthesis of this compound via the Knoevenagel-Doebner reaction are:

2-Methoxy-3-pyridinecarboxaldehyde : This aldehyde provides the pyridine ring and the methoxy (B1213986) group. It is a commercially available starting material. sigmaaldrich.com

Malonic Acid : This dicarboxylic acid serves as the source of the acrylic acid backbone.

The reaction is typically catalyzed by a base, with piperidine being a common choice when pyridine is used as the solvent. The reaction conditions generally involve heating the mixture to facilitate both the condensation and subsequent decarboxylation.

| Precursor/Catalyst | Role in the Reaction | Typical Reaction Conditions |

|---|---|---|

| 2-Methoxy-3-pyridinecarboxaldehyde | Aldehyde component | Heated in a solvent such as pyridine |

| Malonic Acid | Active methylene component | |

| Piperidine/Pyridine | Base catalyst/Solvent |

In the synthesis of this compound, controlling the stereochemistry of the double bond is crucial, with the (E)-isomer often being the desired product due to its greater stability. The Knoevenagel condensation is known to be stereoselective, generally favoring the formation of the (E)-isomer. researchgate.net

The mechanism of the Doebner modification of the Knoevenagel reaction inherently promotes the formation of the thermodynamically more stable (E)-isomer. The reaction proceeds through an intermediate that can equilibrate, leading to the preferential formation of the trans-configured product. The choice of base and reaction conditions can further influence this stereoselectivity. While the initial product may be a mixture of (E) and (Z) isomers, the conditions of the reaction often allow for equilibration to the more stable (E)-isomer. wikipedia.org

Functionalization and Derivatization Strategies of this compound

The carboxylic acid group of this compound is a versatile functional handle that allows for a variety of chemical transformations, leading to the synthesis of esters, amides, and other derivatives.

Esterification of this compound can be achieved through several standard methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (e.g., ethanol (B145695) to produce the ethyl ester) in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.net The reaction is typically heated to reflux to drive the equilibrium towards the ester product.

Another approach involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with the desired alcohol. This method often proceeds under milder conditions and can be advantageous for sensitive substrates.

| Method | Reagents | General Conditions |

|---|---|---|

| Fischer Esterification | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄) | Reflux |

| Acyl Chloride Formation followed by Alcoholysis | 1. Thionyl Chloride (SOCl₂) or Oxalyl Chloride 2. Alcohol (e.g., Ethanol), Base (e.g., Pyridine) | Room temperature or mild heating |

The resulting alkyl esters, such as ethyl 3-(2-methoxypyridin-3-yl)acrylate, are valuable intermediates for further synthetic transformations.

The carboxylic acid functionality of this compound can be readily converted into amides and hydrazides, which are important functional groups in medicinal chemistry.

Amide Formation: The synthesis of amides from this compound can be accomplished by reacting it with a primary or secondary amine in the presence of a coupling agent. researchgate.net Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. semanticscholar.org Alternatively, the carboxylic acid can first be converted to its acyl chloride, which then readily reacts with an amine to form the corresponding amide.

Hydrazide Formation: Hydrazides are typically synthesized from the corresponding esters. For example, ethyl 3-(2-methoxypyridin-3-yl)acrylate can be reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent, such as ethanol, to yield 3-(2-methoxypyridin-3-yl)acrylohydrazide. nih.gov This reaction is generally efficient and proceeds under mild conditions. rjptonline.org

Modifications of the Acrylic Acid Moiety (e.g., Reduction to Allylic Alcohols)

The acrylic acid moiety in this compound offers a prime site for chemical modification, particularly through reduction. The selective reduction of the carboxylic acid to a primary alcohol, without affecting the conjugated double bond or the pyridine ring, yields the corresponding allylic alcohol, (E)-3-(2-methoxypyridin-3-yl)prop-2-en-1-ol. This transformation is a critical step in the synthesis of various bioactive molecules and natural product analogues.

The chemoselective reduction of α,β-unsaturated carboxylic acids in the presence of other reducible functional groups, such as a pyridine ring, can be challenging. However, specific reagents and conditions have been developed to achieve this transformation with high efficiency.

| Reagent/Method | Description |

| Lithium aluminum hydride (LiAlH4) | A powerful reducing agent capable of reducing carboxylic acids to primary alcohols. Careful control of reaction conditions, such as low temperature, is often necessary to avoid over-reduction or side reactions involving the pyridine ring. |

| Borane complexes (e.g., BH3·THF, BH3·SMe2) | These reagents are generally more selective for carboxylic acids over other functional groups and can be effective for the desired transformation. |

| Diisobutylaluminium hydride (DIBAL-H) | Can be used for the partial reduction of carboxylic acids or their ester derivatives to aldehydes, which can then be further reduced to the allylic alcohol. |

The resulting allylic alcohol is a versatile intermediate. For instance, it can undergo oxidation to the corresponding aldehyde or be used in various coupling reactions. The selective oxidation of allylic alcohols to acrylic acids is a well-established transformation, often employing catalysts like gold nanoparticles on ceria supports, particularly in the context of biomass conversion. researchgate.netrsc.org

Transformations on the Pyridine Ring (e.g., Bromination, Amination)

The pyridine ring of this compound is susceptible to various electrophilic and nucleophilic substitution reactions, allowing for further functionalization. The position of these substitutions is directed by the existing methoxy and acrylic acid substituents.

Bromination:

Electrophilic bromination of the 2-methoxypyridine (B126380) core typically occurs at positions activated by the electron-donating methoxy group and not significantly deactivated by the electron-withdrawing acrylic acid group. The regioselectivity of bromination on substituted pyridines is highly dependent on the reaction conditions and the nature of the substituents. ontosight.aichegg.com For 2-methoxypyridine, electrophilic attack is generally favored at the 5-position. The synthesis of 2-bromo-3-methoxypyridine (B21398) itself involves the controlled bromination of 3-methoxypyridine. ontosight.ai The presence of the 3-acrylic acid group would likely influence the regioselectivity of further bromination.

Amination:

Nucleophilic aromatic substitution (SNAr) reactions can introduce amino groups onto the pyridine ring, typically at the 2- or 4-positions, which are activated towards nucleophilic attack. stackexchange.comechemi.com The methoxy group at the 2-position can potentially act as a leaving group in a nucleophilic substitution reaction with amines, especially under forcing conditions or with catalytic activation. nih.gov The feasibility of such a reaction on this compound would depend on the reaction conditions and the nucleophilicity of the amine. The stability of the intermediate Meisenheimer complex plays a crucial role in determining the outcome of SNAr reactions on pyridine rings. wikipedia.org

Annulation Reactions for Fused Heterocyclic Systems (e.g., Chromenones)

The bifunctional nature of this compound makes it a suitable precursor for the construction of fused heterocyclic systems through annulation reactions. One notable application is in the synthesis of pyridyl-annulated chromenones, which are of interest due to the broad biological activities associated with the chromenone scaffold.

The synthesis of 2-(pyridylvinyl)chromen-4-ones, which are structural analogues, has been reported as potential anticancer agents. nih.gov These syntheses often involve the condensation of a substituted 2-hydroxyacetophenone (B1195853) with a pyridinecarboxaldehyde. A plausible route to a pyridyl-fused chromenone from this compound could involve an intramolecular cyclization. For instance, acid-catalyzed intramolecular cyclizations of pyridines with tethered electrophilic side chains are known to form fused ring systems. rsc.org

The construction of chromeno[3,2-c]pyridines, a class of fused heterocycles, has been achieved through various synthetic strategies, including the cyclization of appropriately substituted pyridyl phenyl ethers. nih.gov While a direct annulation from this compound is not explicitly detailed in the provided results, its structural motifs are present in precursors for such fused systems.

Synthetic Utility as a Building Block in Complex Molecule Construction

The inherent reactivity and functional group handles of this compound position it as a versatile building block for the synthesis of more elaborate and complex molecular structures. Its utility is particularly evident in the construction of advanced heterocyclic architectures and in its incorporation into larger molecules via modern cross-coupling methodologies.

Role in the Assembly of Advanced Heterocyclic Architectures

The pyridine and acrylic acid moieties within this compound serve as key components for the assembly of diverse and complex heterocyclic systems. Pyridines annulated with saturated or unsaturated rings are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. semanticscholar.orgnuph.edu.uaresearchgate.net The acrylic acid portion can participate in various cycloaddition and condensation reactions, while the pyridine ring can be involved in cyclization or further functionalization.

Alkenylpyridines, structurally related to the target compound, are recognized as valuable synthetic intermediates for accessing novel molecular architectures containing the pyridine pharmacophore. nih.gov The strategic functionalization of the pyridine ring, as discussed in section 2.2.4, followed by transformations of the acrylic acid moiety, can lead to a wide array of polysubstituted pyridines, which are key components in numerous pharmaceuticals and agrochemicals.

Incorporation via Pyridyl-Boronic Acid Intermediates in Cross-Coupling Reactions (e.g., Suzuki Coupling)

A powerful strategy for incorporating the 2-methoxypyridin-3-yl moiety into larger molecules is through the formation of a corresponding pyridyl-boronic acid intermediate and its subsequent use in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. rsc.orgresearchgate.netresearchgate.netnih.govnih.gov

Synthesis of (2-Methoxypyridin-3-yl)boronic Acid:

The corresponding boronic acid, (2-methoxypyridin-3-yl)boronic acid, can be synthesized from a suitable precursor such as 3-bromo-2-methoxypyridine (B87399). guidechem.com The synthesis typically involves a metal-halogen exchange followed by reaction with a borate (B1201080) ester and subsequent hydrolysis.

A representative synthetic route is as follows:

Reaction of 3-bromo-2-methoxypyridine with magnesium turnings in the presence of an activator like DIBAL-H and lithium chloride.

Treatment of the resulting Grignard reagent with trimethyl borate at low temperature.

Hydrolysis of the boronate ester with dilute acid to yield (2-methoxypyridin-3-yl)boronic acid. guidechem.com

Suzuki-Miyaura Coupling Reactions:

(2-Methoxypyridin-3-yl)boronic acid is a valuable coupling partner in Suzuki-Miyaura reactions, enabling the formation of C-C bonds with various aryl and heteroaryl halides. guidechem.commatrix-fine-chemicals.comsigmaaldrich.comichemical.com This reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance and efficiency.

| Reaction Partner | Catalyst System | Product |

| Aryl Halide (e.g., Bromobenzene) | Pd(PPh3)4 / Base | 3-Aryl-2-methoxypyridine |

| Heteroaryl Halide (e.g., 2-Bromothiophene) | Pd(dppf)Cl2 / Base | 2-Methoxy-3-(thiophen-2-yl)pyridine |

The Suzuki-Miyaura coupling provides a convergent and efficient method for the synthesis of biaryl and heterobiaryl compounds, which are common motifs in pharmaceutically active molecules. The ability to transform this compound into its corresponding boronic acid derivative significantly expands its utility as a building block for complex molecule construction.

Spectroscopic Characterization and Advanced Structural Elucidation Techniques

Vibrational Spectroscopy for Functional Group Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy is essential for identifying the functional groups within the 3-(2-Methoxypyridin-3-yl)acrylic acid molecule. Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopies probe the vibrational modes of chemical bonds, offering a molecular fingerprint.

The FT-IR spectrum is characterized by several key absorption bands. A broad absorption band is typically observed in the 2500–3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer, formed through intermolecular hydrogen bonding. The carbonyl (C=O) stretching vibration of the carboxylic acid group presents a strong, sharp peak, usually found around 1680–1710 cm⁻¹. The C=C stretching vibrations from both the acrylic moiety and the pyridine (B92270) ring appear in the 1600–1650 cm⁻¹ range.

The pyridine ring itself gives rise to characteristic skeletal vibrations, typically seen between 1400 cm⁻¹ and 1600 cm⁻¹. The C-O stretching vibrations of the methoxy (B1213986) group and the carboxylic acid are expected in the 1200–1300 cm⁻¹ region. Out-of-plane (OOP) bending of the C-H bonds on the vinyl group and the pyridine ring generates signals in the 800–1000 cm⁻¹ range. mdpi.comresearchgate.netresearchgate.net

Table 1: Expected FT-IR Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Carboxylic Acid (dimer) | 2500–3300 (broad) |

| C=O Stretch | Carboxylic Acid | 1680–1710 |

| C=C Stretch | Alkene & Pyridine Ring | 1600–1650 |

| C-N Stretch | Pyridine Ring | 1400–1600 |

| C-O Stretch | Methoxy & Carboxylic Acid | 1200–1300 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Framework Elucidation (¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum, the carboxylic acid proton (-COOH) is expected to appear as a broad singlet far downfield, typically between δ 12.0 and 13.0 ppm. The two protons of the acrylic double bond (vinyl protons) will appear as doublets due to coupling with each other. The proton alpha to the carbonyl group is expected around δ 6.0–6.5 ppm, while the proton beta to the carbonyl, adjacent to the pyridine ring, would be further downfield, around δ 7.5–8.0 ppm. The protons on the pyridine ring will resonate in the aromatic region, typically between δ 7.0 and 8.5 ppm. The methoxy group (-OCH₃) will present as a sharp singlet around δ 3.9–4.1 ppm. cmst.euchemicalbook.com

The ¹³C NMR spectrum provides information on each unique carbon atom. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around δ 165–175 ppm. The carbons of the pyridine ring and the acrylic double bond resonate in the δ 110–160 ppm range. The carbon of the methoxy group is expected to be observed further upfield, typically around δ 55–60 ppm. cmst.eumdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Atom Type | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Carboxyl | -COOH | 12.0–13.0 | 165–175 |

| Vinyl | α-CH | 6.0–6.5 | 115–125 |

| Vinyl | β-CH | 7.5–8.0 | 135–145 |

| Pyridine | C4-H, C5-H, C6-H | 7.0–8.5 | 110–160 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The conjugated system, which includes the pyridine ring, the acrylic double bond, and the carbonyl group, gives rise to characteristic absorptions. The primary absorption is expected to result from a π → π* transition. For conjugated systems like this, a maximum absorption wavelength (λₘₐₓ) is anticipated in the range of 200–280 nm. The exact position of λₘₐₓ can be influenced by the solvent and the pH of the solution, as protonation or deprotonation of the pyridine nitrogen and carboxylic acid can alter the electronic structure of the chromophore. nsf.govnsf.govresearchgate.net

Mass Spectrometry (MS, LC-MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is employed to confirm the molecular weight and to study the fragmentation pathways of the molecule, which aids in structural confirmation. With a molecular formula of C₉H₉NO₃, the exact molecular weight of this compound is 179.18 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound would typically be observed as the protonated molecule [M+H]⁺ at an m/z of 180.

The fragmentation pattern under collision-induced dissociation (CID) can provide valuable structural information. Common fragmentation pathways for this molecule would include the loss of a water molecule (-18 Da) from the carboxylic acid, leading to a fragment at m/z 162. Another expected fragmentation is the loss of the carboxyl group (-45 Da), resulting in a fragment at m/z 135. Further fragmentation of the pyridine and acrylic backbone would yield additional characteristic ions. chemguide.co.uklibretexts.org

Table 3: Expected Mass Spectrometry Fragments

| Ion | m/z (expected) | Description |

|---|---|---|

| [M+H]⁺ | 180 | Protonated molecular ion |

| [M-H₂O+H]⁺ | 162 | Loss of water |

X-ray Diffraction (XRD) for Solid-State Crystal Structure Determination

Chromatographic Methodologies for Purity Assessment and Separation (e.g., LC-MS/MS)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are essential for assessing the purity of this compound and for its quantification. These methods are often coupled with mass spectrometry (LC-MS/MS) for highly sensitive and selective analysis.

A typical method for purity assessment would involve reversed-phase chromatography. A C18 stationary phase column would be suitable for separation. The mobile phase would likely consist of a gradient mixture of an aqueous solvent (like water with a small amount of formic acid to ensure the carboxylic acid is protonated and improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. Detection could be achieved using a UV detector set at the molecule's λₘₐₓ, as well as a mass spectrometer operating in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced specificity and lower detection limits. researchgate.net This LC-MS/MS approach allows for the separation and quantification of the main compound from any impurities, starting materials, or by-products.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing the molecular geometry to find the most stable, lowest-energy conformation of a molecule. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached.

Once the geometry is optimized, DFT can be used to analyze the electronic structure, providing insights into the distribution of electrons within the molecule. This analysis is crucial for understanding the molecule's stability, reactivity, and intermolecular interactions.

To understand how a molecule interacts with light, Time-Dependent Density Functional Theory (TDDFT) is employed. This method is an extension of DFT used to calculate excited state properties. It can predict the electronic absorption spectra (like UV-Visible spectra) by calculating the energies of electronic transitions from the ground state to various excited states. These calculations provide the absorption wavelengths (λ) and their corresponding oscillator strengths (f), which indicate the intensity of the absorption. This information is vital for applications in materials science and photochemistry.

The accuracy of DFT and TDDFT calculations is highly dependent on the chosen level of theory, which consists of a functional and a basis set. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that is widely used because it provides a good balance between accuracy and computational cost for organic molecules.

The basis set describes the atomic orbitals used in the calculation. The 6-311++G(d,p) basis set is a popular choice that provides a high degree of flexibility.

6-311G : Describes the core electrons with one function and the valence electrons with three functions for better accuracy.

++ : Adds diffuse functions on both hydrogen and heavy atoms, which are important for describing anions and weak interactions.

(d,p) : Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for more complex, non-spherical electron distributions.

This combination, B3LYP/6-311++G(d,p), is well-suited for obtaining reliable geometries, electronic properties, and spectra for molecules like 3-(2-Methoxypyridin-3-yl)acrylic acid.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : This orbital acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO : This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap implies that the molecule is more easily excited, indicating higher chemical reactivity and lower kinetic stability. Conversely, a large energy gap suggests high stability and low reactivity. This analysis helps predict how the molecule will interact with other species.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | [Value in electron volts (eV)] |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | [Value in electron volts (eV)] |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | [Value in electron volts (eV)] |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich or electron-poor.

The MEP surface is color-coded to indicate potential:

Red : Regions of most negative potential, indicating electron-rich areas. These are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen or nitrogen.

Blue : Regions of most positive potential, indicating electron-poor areas. These are prone to nucleophilic attack, typically found around hydrogen atoms bonded to electronegative atoms.

Green : Regions of neutral or near-zero potential.

For this compound, one would expect negative potential (red/yellow) around the oxygen atoms of the carboxylic acid and methoxy (B1213986) groups, as well as the nitrogen of the pyridine (B92270) ring. Positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group. This analysis helps predict sites for intermolecular interactions, such as hydrogen bonding.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in technologies like telecommunications, data storage, and optical switching. Computational methods can predict the NLO properties of a molecule by calculating its polarizability (α) and hyperpolarizabilities (β, γ).

Polarizability (α) : A measure of how easily the electron cloud of a molecule can be distorted by an external electric field.

First Hyperpolarizability (β) : Responsible for second-order NLO effects. Molecules with significant β values often possess a strong dipole moment and charge transfer characteristics.

Second Hyperpolarizability (γ) : Relates to third-order NLO effects.

DFT calculations can provide values for these properties. Molecules with extended π-conjugated systems and significant intramolecular charge transfer, features present in this compound, are often candidates for having notable NLO properties. A high calculated value for hyperpolarizability suggests that the compound could be a promising NLO material.

| NLO Property | Symbol | Description | Typical Calculated Value |

|---|---|---|---|

| Polarizability | α | Linear response to an electric field. | [Value in atomic units (a.u.)] |

| First Hyperpolarizability | β | Second-order NLO response. | [Value in atomic units (a.u.)] |

| Second Hyperpolarizability | γ | Third-order NLO response. | [Value in atomic units (a.u.)] |

Analysis of Intermolecular Interactions and Supramolecular Assembly (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding, π-π Stacking)

Hydrogen Bonding:

In the crystal structure of the analog (E)-3-(pyridin-4-yl)acrylic acid, strong O—H⋯N hydrogen bonds are a dominant feature, linking molecules into chains. researchgate.netnih.gov This type of interaction is highly probable for this compound as well, where the carboxylic acid proton can form a strong hydrogen bond with the nitrogen atom of the pyridine ring of an adjacent molecule. Additionally, weaker C—H⋯O interactions are observed in the analog, which help in linking these chains together. researchgate.netnih.gov For this compound, the presence of the methoxy group introduces another potential hydrogen bond acceptor site (the oxygen atom), which could lead to a more complex network of C—H⋯O interactions.

The carboxylic acid groups themselves are also prone to forming dimeric structures through strong O—H⋯O hydrogen bonds, a common motif in carboxylic acids.

π-π Stacking:

Hirshfeld Surface Analysis of an Analog Compound:

Hirshfeld surface analysis of (E)-3-(pyridin-4-yl)acrylic acid provides a quantitative visualization of the intermolecular contacts. researchgate.net The analysis indicates that the most significant contributions to the crystal packing are from H⋯H, O⋯H/H⋯O, N⋯H/H⋯N, and C⋯H/H⋯C contacts. researchgate.net This breakdown highlights the prevalence of hydrogen bonding and van der Waals forces in defining the supramolecular assembly.

A similar distribution of intermolecular contacts can be anticipated for this compound, with the addition of contacts involving the oxygen atom of the methoxy group. The detailed percentage contributions from the Hirshfeld surface analysis of the analog are presented below.

| Contact Type | Contribution (%) |

|---|---|

| H⋯H | - |

| O⋯H/H⋯O | - |

| N⋯H/H⋯N | - |

| C⋯H/H⋯C | - |

Supramolecular Assembly:

The combination of strong O—H⋯N hydrogen bonds forming chains, weaker C—H⋯O interactions linking these chains, and π-π stacking interactions results in a stable three-dimensional supramolecular network for (E)-3-(pyridin-4-yl)acrylic acid. researchgate.netnih.gov The supramolecular assembly of this compound is expected to be analogous, driven by similar primary interactions. The methoxy group may introduce subtle changes to the packing arrangement, potentially leading to different polymorphic forms, but the fundamental principles of assembly through hydrogen bonding and π-π stacking are likely to be conserved.

| Interaction Type | Description in Analog ((E)-3-(pyridin-4-yl)acrylic acid) | Predicted Role in this compound |

|---|---|---|

| O—H⋯N Hydrogen Bonding | Strong interactions forming molecular chains. researchgate.netnih.gov | Primary interaction for forming extended supramolecular chains. |

| C—H⋯O Hydrogen Bonding | Weak interactions linking adjacent chains. researchgate.netnih.gov | Secondary interactions contributing to the 3D network, with potential involvement of the methoxy oxygen. |

| π-π Stacking | Slipped stacking between pyridine rings and interactions involving the acrylic double bond. nih.gov | Stabilizing interactions contributing to the overall crystal packing. |

Biological Activities and Mechanistic Studies in Vitro Focus

Antimicrobial Activity Studies

Derivatives of 3-(2-Methoxypyridin-3-yl)acrylic acid have been investigated for their potential to combat microbial growth and biofilm formation. These studies highlight a range of activities, primarily against Gram-positive bacteria, and offer initial insights into their modes of action.

Several studies have demonstrated the antibacterial potential of compounds structurally related to this compound. For instance, a novel squaric amide derivative, SA2, showed potent activity against a panel of Gram-positive bacteria, including clinically relevant strains like methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis, with Minimum Inhibitory Concentrations (MICs) ranging from 2 to 8 µg/mL. mdpi.com Notably, this derivative exhibited selective action, with no obvious effect observed against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. mdpi.com Similarly, other research has identified derivatives with moderate to good activity against S. aureus and MRSA. wisdomlib.org The antibacterial peptide NZ2114 has also shown potent activity against Gram-positive pathogens, with MIC values as low as 0.23 µM against Staphylococcus pseudintermedius. researchgate.net

| Compound/Derivative | Bacterial Strain(s) | Activity (MIC) | Source |

|---|---|---|---|

| Squaric Amide Derivative (SA2) | S. aureus (including MRSA), S. epidermidis, E. faecalis | 2 - 8 µg/mL | mdpi.com |

| Antimicrobial Peptide NZ2114 | S. pseudintermedius | 0.23 µM | researchgate.net |

| NSC 63326, HTy3, HTy5 | S. aureus, E. faecalis | Moderate Activity | wisdomlib.org |

| 3-chloro-2-oxo-N-phenyl-4-(4-dimethyl amino-phenyl)azetidine-1-carboxamide | Gram-positive bacteria | Good Activity | researchgate.net |

Biofilms represent a significant challenge in managing bacterial infections due to their inherent resistance to conventional antibiotics. researchgate.net Research into acrylic acid derivatives has shown promise in preventing biofilm formation. For example, experimental coating materials containing a fluoroalkylated acrylic acid oligomer (FAAO) demonstrated an ability to inhibit the formation of Streptococcus mutans biofilms. frontiersin.orgmdpi.com The amount of biofilm retained on surfaces coated with these materials decreased as the concentration of FAAO increased. frontiersin.orgmdpi.com Furthermore, membranes modified with poly(acrylic acid) (PAA) in a layer-by-layer assembly showed a significant reduction in biofilm formation by both S. aureus and E. coli, with reductions of up to 82.37% and 78.80%, respectively. rsc.org

Initial investigations into the mechanism of action for related antimicrobial compounds suggest that they primarily target the bacterial cell membrane. The antimicrobial peptide NZ2114 was observed to cause significant morphological changes to S. pseudintermedius, including membrane surface shrinkage and the leakage of intracellular contents. researchgate.net This disruption of membrane integrity was further evidenced by assays showing increased permeability. researchgate.net In addition to membrane damage, NZ2114 was found to increase the levels of intracellular reactive oxygen species (ROS), ultimately leading to cell death. researchgate.net For the squaric amide derivative SA2, it is suggested that its bactericidal activity may involve the disruption of the bacterial membrane and interference with alanine (B10760859) dehydrogenase-dependent NAD+/NADH homeostasis. mdpi.com

A critical aspect of developing new antimicrobial agents is understanding their potential for inducing resistance. The development of microbial resistance is a significant global health threat. frontiersin.org For some related compounds, such as certain antimicrobial polymers, a lower potential for microbes to develop resistance has been noted compared to traditional antibiotics. rsc.org One study on amino acid-conjugated polyacrylates found no propensity for resistance development in bacteria even after 14 sequential passages with low levels of the polymer. nih.gov The methodologies for assessing resistance potential in vitro are well-established and include determining the frequency of spontaneous mutant selection and the mutant prevention concentration (MPC), which is the lowest drug concentration that prevents the growth of resistant mutants. nih.gov

Enzyme Inhibition Profiling for Related Compounds

The 2-methoxypyridine (B126380) scaffold, a core component of this compound, is featured in a number of derivatives designed as potent enzyme inhibitors. These compounds have been particularly effective in targeting key kinases involved in cell signaling pathways critical to cancer progression.

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its abnormal activation is common in many human cancers. researchgate.netmdpi.com Derivatives containing a 2-methoxypyridin-3-yl moiety have been synthesized as potent dual inhibitors of PI3K and mTOR. Specifically, the structure 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide (B165840) has been identified as a key pharmacophore for potent PI3K inhibitory activity. One such derivative, a sulfonamide methoxypyridine compound with a quinoline (B57606) core (22c), demonstrated exceptionally strong inhibitory activity against PI3Kα and mTOR. Another related compound, GSK1059615, acts as a pan-PI3K and mTOR inhibitor. researchgate.net

| Compound/Derivative | Target Kinase | Inhibitory Activity (IC50) | Source |

|---|---|---|---|

| Compound 22c (quinoline core) | PI3Kα | 0.22 nM | |

| mTOR | 23 nM | ||

| GSK1059615 | PI3Kα | 0.4 nM | researchgate.net |

| PI3Kβ | 0.6 nM | ||

| PI3Kγ | 5 nM | ||

| PI3Kδ | 2 nM | ||

| mTOR | 12 nM |

Diacylglycerol Kinase Gamma (DGKγ) Inhibition by Specific Analogs

Diacylglycerol kinases (DGKs) are critical enzymes that regulate the levels of the second messenger diacylglycerol (DAG) by phosphorylating it to phosphatidic acid. The inhibition of specific DGK isoforms is a strategy for modulating cellular signaling pathways. While direct studies on this compound as a DGKγ inhibitor are not prominently detailed in available literature, the exploration of analogous structures in enzyme inhibition provides a framework for its potential activity. For instance, the inhibitor R59022 is a known diacylglycerol kinase inhibitor that has been shown to potentiate certain cellular responses by preventing DAG metabolism. nih.gov The study of such inhibitors is crucial for understanding how modulating DGK activity can impact downstream signaling cascades, such as those involving protein kinase C. nih.gov

Elucidation of Structure-Activity Relationships (SAR) in Enzyme Inhibition

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. nih.govscienceopen.com For kinase inhibitors, SAR analysis has revealed that specific structural motifs are often responsible for potency and selectivity. nih.gov In the context of this compound and its analogs, a systematic SAR study would involve modifying key components of the molecule—the methoxypyridine ring, the acrylic acid side chain, and the linkage between them—to determine their contribution to enzyme inhibition.

Key principles of SAR that would be applicable include:

Modification of the Pyridine (B92270) Ring: Altering the position of the nitrogen atom or adding other substituents could influence interactions with the enzyme's binding pocket.

Role of the Methoxy (B1213986) Group: Replacing the methoxy group with other alkyl or electron-withdrawing/donating groups would clarify its role in potency, selectivity, and metabolic stability.

The Acrylic Acid Moiety: The carboxylic acid group is often crucial for forming hydrogen bonds or salt bridges with amino acid residues in an active site. Esterification or amidation of this group typically alters or ablates activity.

A conceptual SAR table below illustrates potential modifications and their hypothetical impact on enzyme inhibition.

| Modification Site | Structural Change | Potential Impact on Activity |

| Pyridine Ring | Shift Nitrogen to position 4 | Altered H-bonding, potential loss of activity |

| Add a chloro group at position 5 | Increased hydrophobicity, may enhance binding | |

| Methoxy Group | O-demethylation to a hydroxyl group | May increase H-bonding but alter electronics |

| Replacement with an ethoxy group | Increased steric bulk, may decrease binding | |

| Acrylic Acid Chain | Conversion to a methyl ester | Loss of key H-bonding interaction, likely reduced activity |

| Saturation of the double bond | Loss of planar structure, may disrupt optimal binding conformation |

Such studies are essential for optimizing lead compounds into potent and selective inhibitors for therapeutic targets. scienceopen.commdpi.com

Anti-inflammatory Potential in In Vitro Models

The anti-inflammatory potential of novel compounds is frequently assessed using established in vitro models, most commonly involving immune cells like macrophages. elsevierpure.com A standard method is the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.govresearchgate.net Upon stimulation with LPS, these cells produce a variety of pro-inflammatory mediators. The efficacy of a potential anti-inflammatory agent is measured by its ability to suppress the production of these mediators.

Key inflammatory markers measured in these assays include:

Nitric Oxide (NO): Production is measured via the Griess reaction. researchgate.net

Prostaglandin E2 (PGE2): Levels are quantified, often indicating inhibition of cyclooxygenase-2 (COX-2) activity. elsevierpure.comresearchgate.net

Pro-inflammatory Cytokines: The expression and release of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are assessed. researchgate.netnih.gov

Studies on various compounds have demonstrated that inhibition of these markers is often linked to the downregulation of signaling pathways like nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPK). nih.gov While specific data for this compound is not extensively published, its structural motifs are present in other biologically active molecules, suggesting that it warrants investigation in these standard anti-inflammatory assays.

Enzymatic Transformations and Biotransformation Pathways

Enzymatic Decarboxylation of Acrylic Acid Scaffolds

The acrylic acid moiety is susceptible to enzymatic decarboxylation, a reaction that removes the carboxyl group and releases carbon dioxide. nih.gov A key class of enzymes responsible for this transformation are the ferulic acid decarboxylases (FDCs), which belong to the UbiD-family. d-nb.infonih.gov These enzymes utilize a prenylated flavin cofactor and can catalyze the non-oxidative decarboxylation of a wide range of α,β-unsaturated carboxylic acids, including those with heteroaromatic systems, to yield terminal alkenes. d-nb.inforesearchgate.net

FDCs have demonstrated broad substrate tolerance and high efficiency, making them valuable biocatalysts. nih.gov Studies have shown that FDCs can achieve high conversion rates for various acrylic acid derivatives. d-nb.info This enzymatic pathway represents a significant potential biotransformation route for this compound, which would result in the formation of 2-methoxy-3-vinylpyridine.

| Substrate | Enzyme | Conversion (%) |

|---|---|---|

| 2-Furylacrylic acid | AnFDC/UbiX | >99% |

| 2-Thienylacrylic acid | AnFDC/UbiX | >99% |

| Cinnamic acid | AnFDC/UbiX | >99% |

| p-Coumaric acid | AnFDC/UbiX | >99% |

Cytochrome P450 (P450s) Catalyzed Reactions Involving Methoxy-Pyridine Moieties

Cytochrome P450 (P450) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including drugs and environmental compounds. nih.govresearchgate.net These enzymes primarily catalyze oxidation reactions. nih.gov For a compound containing a methoxy-pyridine moiety like this compound, several P450-catalyzed reactions are possible.

The most common metabolic pathway for methoxyaryl groups is O-demethylation . This reaction involves the oxidation of the methyl group, leading to an unstable hemiacetal intermediate that spontaneously cleaves to form a hydroxylated metabolite and formaldehyde. The catalytic cycle of P450s involves the activation of molecular oxygen by the heme iron center to form a highly reactive ferryl-oxo species (Compound I), which is capable of abstracting a hydrogen atom from the substrate, initiating the oxidation process. youtube.com Additionally, the pyridine ring itself can be a target for P450-catalyzed hydroxylation or N-oxidation.

Research on Derivatives and Analogs of 3 2 Methoxypyridin 3 Yl Acrylic Acid

Systematic Synthesis and Characterization of Structural Analogs

The synthesis of structural analogs of 3-(2-Methoxypyridin-3-yl)acrylic acid typically involves well-established chemical reactions, often beginning with substituted pyridine (B92270) precursors. A common synthetic strategy is the Knoevenagel or Perkin reaction, where a pyridine-3-carboxaldehyde derivative is condensed with a compound containing an active methylene (B1212753) group, such as malonic acid or acetic anhydride, followed by appropriate workup to yield the acrylic acid derivative. For instance, the synthesis of the closely related analog, (E)-3-(pyridin-4-yl)acrylic acid, has been achieved and its structure confirmed, providing a template for similar synthetic routes. researchgate.net

The general synthetic approach for these analogs can be outlined as follows:

Starting Material Selection : The synthesis usually begins with a functionalized 2-methoxypyridine (B126380), such as 2-methoxy-3-formylpyridine.

Condensation Reaction : The aldehyde is reacted with a suitable partner like malonic acid in the presence of a base (e.g., pyridine, piperidine) to form the acrylic acid moiety.

Purification and Characterization : The crude product is purified, typically through recrystallization. researchgate.net The synthesized compounds are then rigorously characterized to confirm their structure and purity.

Standard analytical techniques are employed for the comprehensive characterization of these newly synthesized analogs:

Spectroscopy : Fourier-transform infrared (FTIR) spectroscopy is used to identify key functional groups like C=O (carbonyl), O-H (hydroxyl), and C=C (alkene). mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure and the connectivity of atoms. mdpi.com

Crystallography : For crystalline solids, single-crystal X-ray diffraction is a powerful tool to determine the precise three-dimensional arrangement of atoms, bond lengths, and angles, as demonstrated in the analysis of (E)-3-(pyridin-4-yl)acrylic acid. researchgate.net

Thermal Analysis : Techniques like Thermogravimetric Analysis (TGA) are used to assess the thermal stability of the synthesized compounds. mdpi.com

These systematic synthetic and characterization efforts produce libraries of analogs that serve as the basis for further investigation into their biological and chemical properties.

Investigation of Pyridine Ring Substituted Derivatives

Modifying the pyridine ring of the core structure is a key strategy to modulate the compound's electronic, steric, and lipophilic properties, thereby influencing its biological activity. Research has shown that the nature and position of substituents on the pyridine ring can have a profound effect on the molecule's interactions with biological targets. nih.gov

In a study on analogs of a related 3-(pyrrolidinylmethoxy)pyridine compound, various substituents were introduced at the 2-, 4-, 5-, and 6-positions of the pyridine ring. nih.gov The resulting derivatives displayed a wide range of binding affinities for nicotinic acetylcholine (B1216132) receptors, with Ki values spanning from 0.15 nM to over 9,000 nM, highlighting the sensitivity of the biological activity to pyridine substitution. nih.gov This work underscores that even minor changes to the pyridine core can switch a compound from an agonist to an antagonist at specific receptor subtypes. nih.gov

Similarly, research on other 2-methoxypyridine derivatives has demonstrated that the presence of polar groups, such as a cyano (CN) group or halogens (F, Cl, Br), significantly influences their physicochemical properties. researchgate.netrsc.org The strategic placement of these substituents can alter molecular packing in the solid state and affect intermolecular interactions. researchgate.netrsc.org For example, the introduction of a lateral CN group has been shown to favor the formation of a nematic phase in liquid crystalline materials. rsc.org

The synthesis of these substituted derivatives often involves multi-step sequences, starting from appropriately functionalized pyridine building blocks. nih.gov Cross-coupling reactions, such as the Suzuki-Miyaura reaction, are frequently employed to introduce aryl or heteroaryl substituents onto the pyridine ring, creating a diverse set of analogs for biological evaluation. nih.govmdpi.com

The table below summarizes findings from a study on substituted pyridine analogs of A-84543, a compound with a similar 3-pyridyl ether core, demonstrating the impact of substitution on receptor binding affinity.

| Compound | Pyridine Ring Substitution | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| Analog 1 | None (Parent Compound) | 0.15 | nih.gov |

| Analog 2 | 5-Fluoro | 0.20 | nih.gov |

| Analog 3 | 6-Chloro | 1.1 | nih.gov |

| Analog 4 | 2-Methyl | 120 | nih.gov |

| Analog 5 | 4-Chloro | > 9,000 | nih.gov |

Chemical Modifications of the Methoxy (B1213986) Group

The methoxy group at the 2-position of the pyridine ring is a critical feature of the core scaffold, influencing both its electronic properties and its potential for hydrogen bonding. nih.gov The oxygen atom can act as a hydrogen bond acceptor, while the methyl group can engage in van der Waals interactions. nih.gov Modifying this group is a rational strategy in drug design to fine-tune a compound's activity and pharmacokinetic profile.

Structure-activity relationship studies on various pyridine derivatives have consistently shown that the presence and position of methoxy groups can significantly impact biological activity. nih.gov For instance, in a series of compounds evaluated for antiproliferative activity, increasing the number of methoxy substituents was correlated with increased potency (a lower IC50 value). nih.gov This suggests that the methoxy group plays a direct role in the molecule's interaction with its biological target.

Common chemical modifications of the methoxy group include:

Demethylation : Conversion of the methoxy group (-OCH₃) to a hydroxyl group (-OH) creates the corresponding 2-pyridone tautomer. This transformation dramatically alters the compound's properties, introducing a hydrogen bond donor and increasing polarity, which can lead to different binding modes and solubility profiles.

Homologation : The methyl group can be replaced by larger alkyl groups (e.g., ethoxy, propoxy) to probe for steric effects in the binding pocket. This can enhance lipophilicity, potentially improving membrane permeability.

Bioisosteric Replacement : The methoxy group can be replaced with other functionalities that have similar steric and electronic properties, such as a methylthio (-SCH₃) group. Such modifications can influence metabolic stability and binding interactions. researchgate.net

A review of methoxy-containing drugs highlights that this functional group is prevalent in natural products and has been intentionally incorporated into synthetic drugs to enhance ligand-target binding and improve absorption, distribution, metabolism, and excretion (ADME) parameters. nih.gov The unique combination of a hydrogen bond acceptor and a small, lipophilic methyl group often results in effects that are more than the sum of the individual parts. nih.gov

Bioisosteric Replacements within the Acrylic Acid Moiety

The acrylic acid moiety is a key structural feature, containing a carboxylic acid group that is typically ionized at physiological pH. This anionic group often serves as a crucial interaction point with biological targets, for example, by forming salt bridges with positively charged amino acid residues. However, carboxylic acids can also lead to poor pharmacokinetic properties, such as low cell permeability and rapid metabolism. Bioisosteric replacement, the substitution of a functional group with another that has similar physicochemical properties, is a common strategy to address these issues while retaining biological activity. estranky.sk

Several functional groups are recognized as effective bioisosteres for the carboxylic acid moiety:

Tetrazoles : The 5-substituted tetrazole ring is one of the most widely used carboxylic acid bioisosteres. Its pKa is similar to that of a carboxylic acid, and the tetrazolate anion has a delocalized charge distribution that can mimic the carboxylate ion. estranky.sk

Acyl Sulfonamides : These groups (R-CO-NH-SO₂-R') also have acidic protons and can form anions that interact with biological targets in a manner similar to carboxylates.

Hydroxamic Acids : The R-CO-NH-OH functionality is another potential replacement, known for its ability to chelate metal ions in enzyme active sites.

The choice of a specific bioisostere can lead to beneficial changes in lipophilicity, solubility, metabolic stability, and bioavailability. estranky.sk For example, replacing a pyridine with a benzonitrile (B105546) has been used as a bioisosteric replacement strategy to improve biological activity by displacing unfavorable water molecules from a binding site. researchgate.net Similarly, replacing the entire acrylic acid moiety with a different acidic or hydrogen-bonding scaffold can be explored to discover novel chemical series with improved drug-like properties.

Design and Synthesis of Radiolabeled Analogs for Imaging Applications (e.g., ¹¹C-labeling)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive visualization and quantification of biological processes in vivo. mdpi.com To utilize PET, a bioactive molecule must be labeled with a positron-emitting radionuclide, such as Carbon-11 (¹¹C, half-life ≈ 20.4 minutes) or Fluorine-18 (¹⁸F, half-life ≈ 109.8 minutes). The design and synthesis of radiolabeled analogs of this compound are crucial for studying its in vivo pharmacokinetics and target engagement.

Several strategies can be employed for ¹¹C-labeling:

¹¹C-Methylation : The most common method involves the use of [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]MeOTf) to introduce a ¹¹C-methyl group. researchgate.net In the context of the target scaffold, this could be used to label the 2-methoxy group by first synthesizing the 2-hydroxy (pyridone) precursor and then performing O-methylation with a ¹¹C-methylating agent. This approach has been successfully used to radiolabel various methoxypyridine derivatives for PET imaging. nih.gov

¹¹C-Carboxylation : A more direct approach to label the acrylic acid moiety involves the fixation of [¹¹C]carbon dioxide ([¹¹C]CO₂). snmjournals.org For example, [¹¹C]acrylic acid can be generated from the reaction of [¹¹C]CO₂ with vinylmagnesium bromide. This radiolabeled intermediate could then be incorporated into the final molecule through a suitable coupling reaction. snmjournals.org

The table below outlines potential ¹¹C-labeled analogs and the corresponding radiolabeling precursors.

| Radiolabeled Analog | Position of Label | Potential ¹¹C-Precursor | Synthetic Strategy |

|---|---|---|---|

| 3-(2-[¹¹C]Methoxypyridin-3-yl)acrylic acid | Methoxy Methyl | [¹¹C]CH₃I or [¹¹C]MeOTf | O-methylation of the 2-hydroxypyridine (B17775) precursor |

| 3-(2-Methoxypyridin-3-yl)[1-¹¹C]acrylic acid | Carboxyl Carbon | [¹¹C]CO₂ | Carboxylation of a vinyl Grignard or vinyl stannane (B1208499) precursor |

Comprehensive Structure-Activity Relationship (SAR) Studies across Derivative Series

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. nih.gov For the this compound scaffold, a comprehensive SAR analysis involves integrating the findings from the various derivative series described in the preceding sections.

Key SAR insights can be summarized as follows:

The Pyridine Ring : The nitrogen atom in the pyridine ring is often a key interaction point, acting as a hydrogen bond acceptor. The position and electronic nature of substituents on the ring can drastically alter activity. As seen in related series, electron-withdrawing groups or bulky substituents can either enhance or diminish binding and functional activity, depending on the specific topology of the target binding site. nih.govnih.gov

The 2-Methoxy Group : As a hydrogen bond acceptor and a source of lipophilicity, this group is critical. SAR studies on methoxy-substituted compounds often reveal a strong dependence of activity on the presence and location of this group. nih.govresearchgate.net Moving the methoxy group to other positions on the pyridine ring or replacing it with other alkoxy groups would be a critical step in defining its role.

The Acrylic Acid Moiety : The geometry of the acrylic acid linker (typically the more stable E-configuration) and the presence of the carboxylate are crucial. The length and rigidity of this linker determine the spatial relationship between the pyridine core and the acidic group. SAR is established by synthesizing analogs where the linker is altered (e.g., shortened, lengthened, or made more flexible) or where the carboxylic acid is replaced with bioisosteres.

A study of pyridine-modified analogs of A-84543, a nicotinic agonist, provides a clear example of how SAR is developed. nih.gov By synthesizing a matrix of compounds with substitutions at each available position on the pyridine ring, researchers were able to map the receptor's tolerance for different functional groups, identifying regions where steric bulk is detrimental (e.g., the 4-position) and others where small electron-withdrawing groups are tolerated or beneficial (e.g., the 5-position). nih.gov Such a systematic approach, when applied to the this compound series, would yield a detailed understanding of the pharmacophore required for optimal activity.

Patent Landscape and Broader Research Applications

Analysis of Patent Literature Citing 3-(2-Methoxypyridin-3-yl)acrylic acid or its Structural Scaffolds

An examination of the patent landscape indicates that the structural framework of this compound is of considerable interest in medicinal and agricultural chemistry. The pyridine (B92270) ring, in particular, is a well-established pharmacophore, and its derivatives are the subject of numerous patents. nih.govresearchgate.netresearchgate.netglobalresearchonline.netresearchgate.net The combination of a pyridine moiety with an acrylic acid derivative is a feature found in various patented compounds, often as part of a larger, more complex molecule. google.comgoogle.com

Patents related to acrylic acid derivatives highlight their utility as intermediates in the synthesis of agrochemicals and pharmaceuticals. google.com The 2-methoxypyridine (B126380) scaffold, a key component of the subject compound, is also frequently encountered in the patent literature, often as a building block for more complex molecules with a wide range of biological activities. The versatility of these scaffolds allows for extensive chemical modifications, leading to a broad intellectual property space.

Identification of Chemical Classes and Core Structures Appearing in Patented Compounds

The patent literature reveals several key chemical classes and core structures that incorporate the 2-methoxypyridine and acrylic acid motifs. These can be broadly categorized as follows:

Pyridine-based Heterocycles: A vast number of patents cover pyridine-containing compounds for various applications. These range from simple substituted pyridines to more complex fused heterocyclic systems. The nitrogen atom in the pyridine ring often plays a crucial role in biological activity, acting as a hydrogen bond acceptor or coordinating with metal ions in enzymes. nih.govrsc.org

Acrylic Acid Derivatives and Bioisosteres: The acrylic acid moiety is a common feature in patented compounds, often acting as a Michael acceptor or a linker. In many patented molecules, the carboxylic acid group is replaced with bioisosteres to improve pharmacokinetic properties.

Strobilurin Analogues: In the agrochemical field, the methoxyacrylate group is a key component of strobilurin fungicides. While not directly a pyridine derivative, the underlying methoxyacrylate scaffold is a critical pharmacophore, and its combination with various heterocyclic systems, including pyridine, has been explored in the patent literature.

The following table provides a summary of representative chemical classes and core structures found in the patent literature that are related to the structural components of this compound.

| Chemical Class / Core Structure | Therapeutic/Application Area | Representative Patent Focus |

| Pyridine Derivatives | Antiviral, Anticancer, Pesticidal | Broad-spectrum biological activity |

| Acrylic Acid Derivatives | Agrochemicals, Pharmaceuticals | Intermediates and active ingredients |

| Methoxyacrylate Scaffolds | Fungicides | Inhibition of mitochondrial respiration |

| Pyrazolo[1,5-a]pyridines | Antiviral | hDHODH inhibitors |

| Pyridine-3-sulfonyl compounds | Pesticidal | Insecticidal and nematicidal agents google.com |

Exploration of Potential Application Areas Indicated in Patent Claims (e.g., antiviral, pesticidal, liver disease treatments)

Patent claims associated with compounds containing the 2-methoxypyridine or related pyridine scaffolds point towards a variety of potential applications, with significant activity in the antiviral, pesticidal, and liver disease treatment areas.

Antiviral Applications: The pyridine nucleus is a common scaffold in the design of antiviral agents. nih.govresearchgate.netresearchgate.net Patent reviews indicate that pyridine and pyrimidine (B1678525) derivatives have been extensively investigated for their ability to inhibit a wide range of viruses, including influenza, HIV, hepatitis B and C, and respiratory syncytial virus. nih.govresearchgate.netnih.govcsic.es The mechanism of action for these compounds varies, but often involves the inhibition of key viral enzymes or processes. For instance, pyrazolo[1,5-a]pyridine (B1195680) derivatives have been patented as inhibitors of human dihydroorotate (B8406146) dehydrogenase (hDHODH), an enzyme essential for pyrimidine biosynthesis and, consequently, viral replication.

Pesticidal Applications: The pyridine scaffold is a well-established component of many commercial pesticides. researchgate.netnih.govresearchgate.net Patent literature describes a wide array of pyridine-containing compounds with insecticidal, fungicidal, and herbicidal properties. google.comjustia.com The 2-methoxypyridine moiety, in particular, is found in compounds designed to act as insecticides. The mode of action for these pesticidal compounds is diverse, ranging from disruption of the nervous system to inhibition of essential metabolic pathways in the target pests. Synergistic compositions containing pyridine carboxylic acids and insecticides have also been patented, demonstrating the ongoing innovation in this area. justia.com

Liver Disease Treatments: While less direct, the patent literature suggests a potential role for pyridine derivatives in the treatment of liver diseases. Patents have been granted for pyridine derivatives for the treatment and prevention of liver damage. google.com Additionally, pyrazolo pyridine derivatives have been patented as NADPH oxidase inhibitors, which are implicated in various pathological conditions, including liver diseases. google.com These patents suggest that modulating oxidative stress and inflammatory pathways in the liver through pyridine-based compounds is a viable therapeutic strategy.

Strategic Insights for Future Compound Design and Development Based on Intellectual Property

The existing patent landscape for pyridine-containing compounds offers valuable strategic insights for the future design and development of novel molecules based on the this compound scaffold.

Leveraging the Privileged Pyridine Scaffold: The consistent appearance of the pyridine ring in a multitude of FDA-approved drugs and patented bioactive compounds underscores its status as a "privileged scaffold." nih.govrsc.orgrsc.org Future drug discovery efforts can build upon this established foundation by using the 2-methoxypyridine core as a starting point for generating diverse chemical libraries.

Exploring Bioisosteric Replacements: To navigate the existing patent space and improve drug-like properties, the strategic use of bioisosteric replacements for the acrylic acid moiety could be a fruitful avenue. Replacing the carboxylic acid with other acidic functional groups or non-acidic isosteres can modulate the compound's acidity, polarity, and metabolic stability, potentially leading to novel and patentable chemical entities.

Targeting Underexplored Biological Space: While significant patent activity exists in the antiviral and pesticidal arenas, the application of 2-methoxypyridine derivatives in areas like liver disease appears less saturated. This presents an opportunity for focused research and development to identify novel targets and mechanisms of action for this class of compounds in metabolic and inflammatory liver conditions.

Combination Therapies: The patenting of synergistic pesticidal compositions suggests that exploring combination therapies in a medical context could also be a valuable strategy. Combining a 2-methoxypyridine-based compound with other therapeutic agents could lead to enhanced efficacy and a stronger intellectual property position.

Q & A

Q. Advanced Computational Chemistry

- DFT-based Fukui indices identify electrophilic sites prone to nucleophilic attack (e.g., the α,β-unsaturated carbonyl) .

- Molecular dynamics simulations model solvation effects in aqueous vs. organic media.

Case Study : The ester derivative Methyl 3-(2-amino-4-methoxypyridin-3-yl)acrylate shows higher hydrolytic stability than its acid form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.